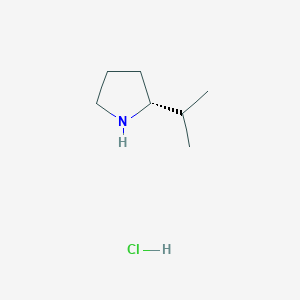

(R)-2-Isopropylpyrrolidine hydrochloride

Descripción general

Descripción

®-2-Isopropylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and stereochemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isopropylpyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as ®-2-pyrrolidone.

Alkylation: The precursor undergoes alkylation with isopropyl halide under basic conditions to introduce the isopropyl group.

Hydrochloride Formation: The resulting ®-2-Isopropylpyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-Isopropylpyrrolidine hydrochloride may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, making it more efficient for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Isopropylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

®-2-Isopropylpyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of ®-2-Isopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Isopropylpyrrolidine hydrochloride: The enantiomer of ®-2-Isopropylpyrrolidine hydrochloride, which may have different biological activities and properties.

2-Methylpyrrolidine hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.

2-Ethylpyrrolidine hydrochloride: Another similar compound with an ethyl group.

Uniqueness

®-2-Isopropylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of the isopropyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This makes it a valuable compound in chiral synthesis and pharmaceutical research.

Actividad Biológica

(R)-2-Isopropylpyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by its nitrogen-containing five-membered ring structure. Its molecular formula is C₅H₁₄ClN, and it has garnered attention due to its potential biological activities, particularly in drug discovery and development.

The compound can be synthesized through various methods, including hydroalkylation reactions using cobalt or nickel catalysts. The hydrochloride salt form enhances its solubility in water, making it suitable for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor for various enzymes and receptors involved in cancer and neurological disorders. Pyrrolidine derivatives are recognized for their roles in drug discovery, serving as scaffolds for developing new pharmaceuticals .

Key Biological Activities

-

Cytotoxicity :

- Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been reported to induce apoptotic cell death in human breast cancer cell lines.

-

Enzyme Inhibition :

- The compound has demonstrated inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression.

- It also shows promise in modulating glucose metabolism through inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion .

-

Neuroprotective Effects :

- Research indicates that pyrrolidine derivatives can interact with neurotransmitter systems, suggesting potential applications in neuroprotection and treatment of neurological disorders.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways depend on the specific application and context.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrrolidine derivatives, this compound was found to significantly inhibit the proliferation of HeLa cells with an IC50 value indicating potent activity. This suggests its potential utility in developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit α-amylase and α-glucosidase. The results showed that this compound effectively reduced glucose absorption in vitro, indicating its potential as an antidiabetic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrolidine | Methyl group at position 1 | Less sterically hindered than isopropyl variant |

| 2-Pyrrolidinone | Carbonyl group at position 2 | Exhibits different reactivity due to carbonyl |

| (S)-N-Boc-2-Pyrrolidine | Boc-protected amine | Enhanced stability and solubility |

| (R)-3-Methylpyrrolidine | Methyl group at position 3 | Different biological activity profile |

This table highlights the unique properties of this compound compared to other pyrrolidine derivatives, emphasizing its specific stereochemistry and biological activity, making it a valuable compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Isopropylpyrrolidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation of a pyrrolidine precursor or resolution of racemic mixtures. Enantiomeric purity can be ensured using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or polarimetry should validate purity. For impurities, refer to pharmacopoeial guidelines for related hydrochlorides, such as testing for residual solvents via GC-MS .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms the pyrrolidine ring and isopropyl substituent. Compare chemical shifts with analogs like (S)-2-Methylpyrrolidine derivatives .

- FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl) validate the hydrochloride salt.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns aligning with pyrrolidine scaffolds .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze via HPLC for degradation products.

- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor changes using UV-spectroscopy.

- Hygroscopicity : Gravimetric analysis under controlled humidity .

Advanced Research Questions

Q. How can contradictory data in enantiomeric excess (ee) measurements be resolved for this compound?

- Methodological Answer : Discrepancies often arise from method sensitivity. Cross-validate using:

- Chiral HPLC : Compare retention times with a pure (S)-enantiomer standard.

- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces shift differences.

- Circular Dichroism (CD) : Confirm optical activity at 220–250 nm. If inconsistencies persist, recalibrate instruments and verify sample preparation (e.g., solvent polarity effects) .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes (1×10⁶ cells/mL) with 10 μM compound. Quench reactions at 0, 15, 30, 60, 120 min. Analyze metabolites via LC-HRMS (e.g., Q-TOF).

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

- Data Interpretation : Apply kinetic models (e.g., Michaelis-Menten) to identify rate-limiting steps. Reference analogs like isopropylphenidine hydrochloride for expected pathways .

Q. How can researchers address low yields in large-scale asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Test Ru/(S)-SegPhos or Ir/(R)-BINAP complexes to improve turnover number (TON).

- Solvent Screening : Use THF/MeOH mixtures to enhance substrate solubility.

- Process Parameters : Adjust H₂ pressure (50–100 psi) and temperature (30–50°C). Monitor reaction progress via in-situ FTIR for imine intermediate reduction. Compare with scaled protocols for morpholine derivatives .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies.

- Reproducibility : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Cross-validate with orthogonal assays (e.g., radioligand binding) .

Q. How should researchers design controls to distinguish between specific and nonspecific binding in receptor affinity assays?

- Methodological Answer :

- Negative Controls : Use excess unlabeled ligand (e.g., 100x KD) to quantify nonspecific binding.

- Positive Controls : Include a reference compound with known affinity (e.g., dopamine hydrochloride for monoamine receptors).

- Data Normalization : Express results as % inhibition relative to vehicle controls. Validate with scintillation proximity assays (SPA) for membrane-bound receptors .

Propiedades

IUPAC Name |

(2R)-2-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMWOCOXYGUROI-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.